molecular formula C8H9NO2 B11922604 4-(Hydroxymethyl)-6-methylnicotinaldehyde

4-(Hydroxymethyl)-6-methylnicotinaldehyde

Cat. No.: B11922604
M. Wt: 151.16 g/mol
InChI Key: YJQQOEVSZPZKCB-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-6-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a hydroxymethyl group at the 4-position and a methyl group at the 6-position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-6-methylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-methylnicotinaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 4-position. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydroxymethylation process, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-6-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-6-methylnicotinaldehyde.

    Reduction: 4-(Hydroxymethyl)-6-methylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-6-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)nicotinaldehyde: Lacks the methyl group at the 6-position.

    6-Methylnicotinaldehyde: Lacks the hydroxymethyl group at the 4-position.

    Hydroxymethylfurfural: Contains a furan ring instead of a nicotinaldehyde ring.

Uniqueness

4-(Hydroxymethyl)-6-methylnicotinaldehyde is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with target molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-(hydroxymethyl)-6-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-6-2-7(4-10)8(5-11)3-9-6/h2-3,5,10H,4H2,1H3

InChI Key

YJQQOEVSZPZKCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C=O)CO

Origin of Product

United States

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